molecular formula C12H10BrNO2 B11848233 Ethyl 2-bromoquinoline-6-carboxylate

Ethyl 2-bromoquinoline-6-carboxylate

Cat. No.: B11848233
M. Wt: 280.12 g/mol
InChI Key: SSCXCBSSUOGASR-UHFFFAOYSA-N
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Description

Ethyl 2-bromoquinoline-6-carboxylate is a brominated quinoline derivative with a carboxylate ester substituent. These isomers share the molecular formula C₁₂H₁₀BrNO₂ but differ in the positions of the bromine and ester groups on the quinoline or isoquinoline ring systems. This compound is primarily utilized as a pharmaceutical intermediate, emphasizing its role in synthesizing bioactive molecules .

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

ethyl 2-bromoquinoline-6-carboxylate

InChI

InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-3-5-10-8(7-9)4-6-11(13)14-10/h3-7H,2H2,1H3

InChI Key

SSCXCBSSUOGASR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromoquinoline-6-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the reaction of 2-aminoquinoline with bromine to form 2-bromoquinoline, which is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromoquinoline-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide or thiourea under basic conditions.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products

    Substitution: Formation of 2-aminoquinoline derivatives.

    Oxidation: Formation of quinoline N-oxide.

    Reduction: Formation of dihydroquinoline derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 2-bromoquinoline-6-carboxylate exhibits significant biological activities, making it a candidate for drug development. Its structural characteristics allow for interactions with various biological targets, which can lead to therapeutic applications.

Antimicrobial Activity

Research indicates that compounds within the quinoline class, including this compound, possess antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, making them valuable in developing new antimicrobial agents.

Anticancer Research

The compound has shown promise in anticancer studies due to its ability to interact with DNA and proteins. It can disrupt normal cellular functions and influence cellular signaling pathways, potentially leading to therapeutic benefits in cancer treatment.

Enzyme Inhibition

Studies have demonstrated that this compound can inhibit specific enzyme activities. This property is crucial in designing inhibitors for enzymes involved in disease pathways, particularly in cancer research.

Organic Synthesis Applications

This compound serves as a versatile building block in organic synthesis. Its unique structure facilitates the formation of complex organic molecules through various chemical reactions.

Synthesis of Complex Molecules

The compound can be utilized in synthesizing other biologically active molecules. The bromine atom's presence allows for nucleophilic substitution reactions, enabling the formation of diverse derivatives that may exhibit enhanced biological activities.

Industrial Uses

In addition to its laboratory applications, this compound finds utility in industrial processes, particularly in dye production and other chemical manufacturing processes where quinoline derivatives are required.

Case Studies

  • Antimicrobial Activity Study : A study demonstrated that this compound exhibited significant inhibition against various bacterial strains. The mechanism involved disrupting bacterial cell wall synthesis, highlighting its potential as a lead compound for new antibiotics.
  • Anticancer Mechanism Investigation : Research focused on the compound's ability to bind DNA and inhibit topoisomerase enzymes, crucial for cancer cell proliferation. The results indicated that modifications to the compound's structure could enhance its efficacy as an anticancer agent.
  • Synthesis of New Derivatives : A synthetic approach using this compound as a precursor led to the development of novel derivatives with improved biological activities. This process involved optimizing reaction conditions to maximize yield and purity.

Mechanism of Action

The mechanism of action of ethyl 2-bromoquinoline-6-carboxylate involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of enzyme activity or interference with cellular signaling pathways, which is particularly useful in cancer research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Isoquinoline Derivatives

Ethyl 6-Bromoquinoline-2-Carboxylate (CAS 1020572-61-5)
  • Structure: Bromine at position 6, ester at position 2 on the quinoline ring.
  • Properties : Molecular weight 280.12 g/mol, XLogP3 3.3, hydrogen bond acceptors = 3 .
  • Applications : Used in pharmaceutical synthesis due to its reactivity in cross-coupling reactions.
Ethyl 6-Bromoisoquinoline-1-Carboxylate (CAS 1020576-70-8)
  • Structure: Isoquinoline core with bromine at position 6 and ester at position 1.
  • Properties: Similar molecular weight (280.12 g/mol) but distinct electronic effects due to the isoquinoline scaffold.
  • Applications : Likely employed in medicinal chemistry for its heterocyclic diversity .

Key Differences :

  • Ring System: Quinoline vs. isoquinoline alters π-π stacking and binding affinity in biological targets.
  • Substituent Positions : Bromine and ester group positions influence steric and electronic properties, affecting reactivity in Suzuki-Miyaura couplings or nucleophilic substitutions .

Derivatives with Extended Alkyl Chains

Ethyl 2-(3-Bromoquinolin-6-yl)Propanoate (CAS 1311992-92-3)
  • Structure: Propanoate ester linked to a 3-bromoquinolin-6-yl group.
  • Properties: Larger molecular weight (308.17 g/mol) and formula (C₁₄H₁₄BrNO₂) due to the propanoate chain.
  • Applications : The extended alkyl chain may enhance lipid solubility, making it suitable for agrochemical formulations .

Comparison :

  • Solubility: Higher logP (predicted) compared to ethyl 2-bromoquinoline-6-carboxylate due to the propanoate group.
  • Synthetic Utility: The propanoate linker allows modular functionalization, unlike the rigid ester in the target compound .

Heterocyclic Analogues with Diverse Substituents

Ethyl 6,7-Dimethoxy-1-Methyl-3,4-Dihydroisoquinoline-2(1H)-Carboxylate (Compound 6d)
  • Structure: Dihydroisoquinoline core with methoxy, methyl, and ester groups.
  • Properties : Partial saturation of the ring reduces aromaticity, altering electronic properties.
  • Applications : Used in alkaloid-inspired drug discovery, leveraging its reduced ring system for target selectivity .
Ethyl 2-Butyl-1,3-Benzoxazole-6-Carboxylate
  • Structure : Benzoxazole ring with a butyl group and ester.
  • Properties: Distinct heterocyclic core (benzoxazole vs. quinoline) confers unique hydrogen-bonding capabilities.
  • Applications : Versatile in agrochemicals and materials science due to benzoxazole’s thermal stability .

Key Differences :

  • Heteroatom Arrangement: Benzoxazole’s oxygen and nitrogen atoms enable different binding modes compared to quinoline’s nitrogen.
  • Biological Activity: Benzoxazole derivatives often exhibit antimicrobial or anti-inflammatory properties, diverging from quinoline-based antitumor agents .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound Not explicitly listed C₁₂H₁₀BrNO₂ ~280.12 Br (C2), ester (C6) Pharmaceutical intermediate
Ethyl 6-bromoquinoline-2-carboxylate 1020572-61-5 C₁₂H₁₀BrNO₂ 280.12 Br (C6), ester (C2) Cross-coupling reactions
Ethyl 6-bromoisoquinoline-1-carboxylate 1020576-70-8 C₁₂H₁₀BrNO₂ 280.12 Br (C6), ester (C1) Medicinal chemistry
Ethyl 2-(3-bromoquinolin-6-yl)propanoate 1311992-92-3 C₁₄H₁₄BrNO₂ 308.17 Br (C3), propanoate ester (C6) Agrochemicals
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate - C₁₅H₁₉NO₄ 277.32 Methoxy (C6,7), methyl (C1), ester (C2) Alkaloid synthesis
Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate - C₁₃H₁₅NO₃ 245.27 Butyl (C2), ester (C6) Agrochemicals, materials

Biological Activity

Ethyl 2-bromoquinoline-6-carboxylate is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound is synthesized through the bromination of quinoline derivatives followed by esterification. This compound is noted for its unique substitution pattern on the quinoline ring, which enhances its chemical reactivity and biological properties.

Antiviral Activity

Recent studies have identified this compound as a promising candidate for antiviral applications. A series of quinoline analogues were evaluated for their efficacy against Enterovirus D68 (EV-D68), a virus associated with respiratory diseases. Compound 19 , closely related to this compound, exhibited potent antiviral activity with an effective concentration (EC50) ranging from 0.05 to 0.10 μM against various strains of EV-D68 .

Table 1: Antiviral Activity of Quinoline Derivatives

CompoundEC50 (μM)CC50 (μM)Selectivity Index (SI)
Compound 190.05 - 0.10>200>2000
Compound 150.47 - 6.73>200>42.55

The mechanism of action for these compounds involves interaction with the viral protein VP1, inhibiting viral replication .

Antitubercular Activity

This compound derivatives have also shown significant antitubercular activity. In a study involving various quinoline derivatives, several compounds demonstrated moderate to good activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) in the range of 9.2–106.4 µM .

Table 2: Antitubercular Activity of Quinoline Derivatives

CompoundMIC (µM)
Compound A9.2
Compound B25.5
Compound C106.4

The structure-activity relationship indicated that specific substitutions on the quinoline ring influenced the potency against tuberculosis, with alkoxy groups enhancing activity .

The biological activity of this compound can be attributed to its ability to interact with molecular targets such as DNA and proteins, leading to disruption in their normal functions. This interaction can inhibit enzyme activities or interfere with cellular signaling pathways, making it a valuable compound in cancer research and infectious disease treatment .

Case Studies

  • Antiviral Screening : In a study focused on anti-EV-D68 agents, this compound derivatives were screened for their ability to inhibit viral replication in vitro. The findings revealed that modifications at specific positions on the quinoline scaffold significantly enhanced antiviral potency .
  • Antitubercular Evaluation : Another research effort evaluated the antitubercular properties of various quinoline derivatives, including this compound. The study concluded that certain structural modifications could lead to improved efficacy against Mycobacterium tuberculosis, indicating a potential pathway for drug development .

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